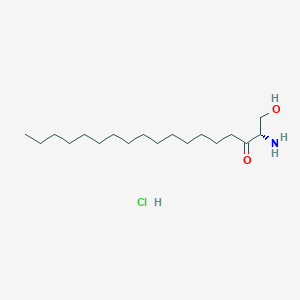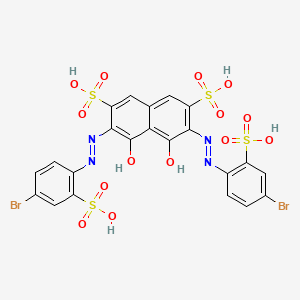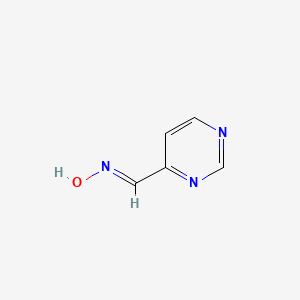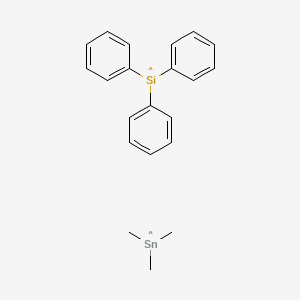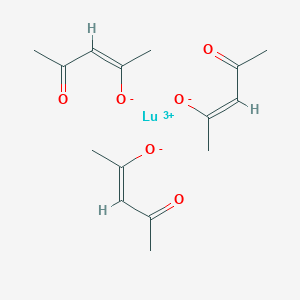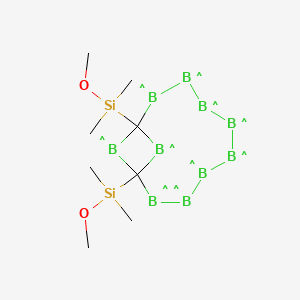
NITROSONIUM HEXACHLOROANTIMONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrosonium hexachloroantimonate is an inorganic compound with the chemical formula Cl6NOSb. It is a pale yellow solid known for its strong volatility and solubility in water and some organic solvents like ethanol and carbon disulfide. This compound is relatively stable at room temperature but decomposes under high temperatures or light exposure .
Méthodes De Préparation
Nitrosonium hexachloroantimonate is typically synthesized by reacting nitrosyl chloride (NOCl) with antimony pentachloride (SbCl5) in an appropriate solvent. The reaction is generally conducted at low temperatures to prevent side reactions and decomposition . The reaction can be represented as follows:
NOCl+SbCl5→[NO][SbCl6]
Analyse Des Réactions Chimiques
Nitrosonium hexachloroantimonate undergoes various types of chemical reactions, including:
Oxidation: It can oxidize other compounds to higher oxidation states.
Reduction: It can be reduced to form different products.
Common reagents and conditions used in these reactions include acidic aqueous solutions with pH levels below 3.5, nitrite, and nitrous acid (HONO). Major products formed from these reactions include nitroso- and nitro-substituted phenolic compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which nitrosonium hexachloroantimonate exerts its effects involves the nitrosonium ion (NO+). This ion is highly reactive and can undergo electrophilic reactions with phenolate anions, leading to the formation of nitroso-substituted phenolic compounds. These compounds can then undergo partial oxidation to form nitro-substituted phenols through reactions with nitrous acid (HONO) or other oxidants like oxygen . The formation of S-nitrosothiols is a key process that determines the cytotoxic action of nitrosonium cations in living organisms .
Comparaison Avec Des Composés Similaires
Nitrosonium hexachloroantimonate can be compared with other similar compounds, such as:
Nitrosonium hexafluoroantimonate (NOSbF6): Similar in structure but contains fluorine instead of chlorine.
Nitrosonium tetrafluoroborate (NOBF4): Another similar compound used in organic synthesis reactions.
This compound is unique due to its specific reactivity and applications in various fields, including chemistry, biology, and industry.
Propriétés
Numéro CAS |
16871-80-0 |
|---|---|
Formule moléculaire |
Cl6NOSb |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
azanylidyneoxidanium;hexachloroantimony(1-) |
InChI |
InChI=1S/6ClH.NO.Sb/c;;;;;;1-2;/h6*1H;;/q;;;;;;+1;+5/p-6 |
Clé InChI |
JOVRATCYAAPTRD-UHFFFAOYSA-H |
SMILES canonique |
N#[O+].Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



